molecular formula C8H14N2O4 B14693057 Propanoic acid, 2,2'-azobis[2-methyl- CAS No. 27189-40-8

Propanoic acid, 2,2'-azobis[2-methyl-

Cat. No.: B14693057
CAS No.: 27189-40-8
M. Wt: 202.21 g/mol
InChI Key: VBZBISQOWJYWCC-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2’-azobis[2-methyl- is a chemical compound known for its role as an initiator in radical polymerization reactions. It is also referred to as 2,2’-azobis(2-methylpropane) and is commonly used in various industrial and research applications due to its ability to generate free radicals upon decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2’-azobis[2-methyl- typically involves the reaction of isobutyronitrile with sodium hypochlorite in the presence of a base. This reaction produces the desired azo compound through a series of steps that include the formation of an intermediate diazonium salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to optimize the reaction and minimize by-products .

Mechanism of Action

The primary mechanism of action for propanoic acid, 2,2’-azobis[2-methyl- involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2,2’-azobis[2-methyl- is unique due to its specific decomposition temperature and the nature of the free radicals it generates. This makes it particularly suitable for certain polymerization processes where precise control over the reaction conditions is required .

Properties

IUPAC Name

2-(2-carboxypropan-2-yldiazenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-7(2,5(11)12)9-10-8(3,4)6(13)14/h1-4H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZBISQOWJYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N=NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330730
Record name Propanoic acid, 2,2'-azobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27189-40-8
Record name Propanoic acid, 2,2'-azobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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